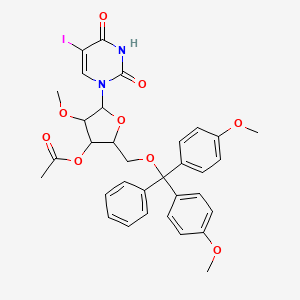
4-Chloro-3-fluoro-4'-methyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-fluoro-4’-methyl-1,1’-biphenyl is a chemical compound with the following structure: . It belongs to the biphenyl family, which consists of two benzene rings connected by a single bond. The compound’s systematic name is 1,1’-biphenyl, 4-chloro-3-fluoro-4’-methyl-. It has a molecular formula of C12H9ClF and a molecular weight of approximately 188.65 g/mol .
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 4-Chloro-3-fluoro-4’-methyl-1,1’-biphenyl involves various methods. One common approach is the Suzuki–Miyaura coupling reaction, which forms carbon–carbon bonds. In this process, an aryl halide (such as 4-chloro-1-iodobenzene) reacts with an aryl boronic acid or boronate ester (such as 4-fluorophenylboronic acid) in the presence of a palladium catalyst. The reaction proceeds under mild conditions and provides good yields .
Industrial Production: Industrial-scale production methods may vary, but the Suzuki–Miyaura coupling remains a key strategy due to its efficiency and versatility.
Analyse Chemischer Reaktionen
4-Chloro-3-fluoro-4’-methyl-1,1’-biphenyl can undergo several reactions:
Substitution Reactions: It can participate in nucleophilic aromatic substitution (SNAr) reactions, where the chlorine or fluorine atom is replaced by other functional groups.
Benzylic Position Reactions: Benzylic halides (such as this compound) typically react via SN2 or SN1 pathways, depending on their substitution pattern .
Common reagents include nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl3). The major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-fluoro-4’-methyl-1,1’-biphenyl finds applications in:
Organic Synthesis: As a versatile building block for designing new molecules.
Material Science: For creating functional materials.
Medicinal Chemistry: As a scaffold for drug development.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It may interact with biological targets (e.g., enzymes, receptors) or participate in chemical transformations.
Vergleich Mit ähnlichen Verbindungen
While 4-Chloro-3-fluoro-4’-methyl-1,1’-biphenyl is unique due to its specific substitution pattern, other related compounds include:
- 4-Chlorobiphenyl
- 4-Fluorobiphenyl
- 4-Methylbiphenyl
These compounds share structural similarities but differ in their substituents and properties.
Eigenschaften
CAS-Nummer |
524018-93-7 |
|---|---|
Molekularformel |
C13H10ClF |
Molekulargewicht |
220.67 g/mol |
IUPAC-Name |
1-chloro-2-fluoro-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H10ClF/c1-9-2-4-10(5-3-9)11-6-7-12(14)13(15)8-11/h2-8H,1H3 |
InChI-Schlüssel |
LNIBSYDMBJQQMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Bis(bromomethyl)benzo[d][1,3]dioxole](/img/structure/B12097182.png)








![3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine](/img/structure/B12097259.png)
![8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]-](/img/structure/B12097263.png)
![2,4,6,9,11-Pentaoxatricyclo[6.4.0.0(3.7)]dodecan-12-methanol, 5,5-dimethyl-10-phenyl-](/img/structure/B12097265.png)

![N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide](/img/structure/B12097270.png)
